molecular formula C6H6N4O3 B6267793 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1936213-78-3

2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6267793
CAS No.: 1936213-78-3
M. Wt: 182.1
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Description

2-Nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a chemical compound with the molecular formula C7H8N4O3 and a molecular weight of 196.17 g/mol . It belongs to the class of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, which are fused heterocyclic systems of significant interest in medicinal chemistry. Compounds within this structural class have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2) . Modulation of this receptor is a active area of investigation for central nervous system disorders. Furthermore, structurally related pyrazolo[1,5-a]pyrazin-4-one analogs have demonstrated promising biological activities in preliminary research, including the inhibition of cancer cell growth, such as in A549 lung cancer cells . This suggests the 2-nitro derivative could serve as a valuable precursor or intermediate in the synthesis of potential therapeutic agents. Researchers can utilize this compound as a key building block for the exploration of new biologically active molecules. The nitro group provides a versatile handle for further synthetic modification, enabling the construction of more complex chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

CAS No.

1936213-78-3

Molecular Formula

C6H6N4O3

Molecular Weight

182.1

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategic Pathway Elucidation for 2 Nitro 4h,5h,6h,7h Pyrazolo 1,5 a Pyrazin 4 One

Established Synthetic Routes and Mechanistic Considerations

The synthesis of the pyrazolo[1,5-a]pyrazin-4-one core and its subsequent functionalization are governed by fundamental principles of heterocyclic chemistry. Key strategies involve the sequential construction of the bicyclic system through cyclocondensation reactions and the carefully controlled introduction of substituents.

Cyclocondensation Reactions in Pyrazolo[1,5-a]pyrazin-4-one Core Formation

Cyclocondensation reactions represent a cornerstone in the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and their pyrazinone analogues. researchgate.netacs.org This strategy typically involves the reaction of a bifunctional precursor, such as a substituted aminopyrazole, with a 1,3-dielectrophilic species, leading to the formation of the second ring. nih.govnih.gov

For the specific pyrazolo[1,5-a]pyrazin-4-one core, a notable synthetic route involves the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with primary amines like 2-(2-aminoethoxy)ethanol (B1664899) or 2-morpholinoethanamine. nih.gov This transformation proceeds via an initial amidation of the ester group, followed by an intramolecular cyclization and dehydration to yield the fused pyrazinone ring. The mechanism involves the nucleophilic attack of the primary amine on the pyrazole's ester carbonyl, followed by the attack of the newly formed amide's nitrogen onto the ketone carbonyl of the side chain, ultimately forming the six-membered pyrazinone ring.

While direct analogues for the pyrazinone are limited, the synthesis of the related pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold is commonly achieved through a one-step cyclocondensation of β-ketoesters with 3-aminopyrazoles. acs.orgnih.gov This analogous reaction highlights the versatility of using substituted aminopyrazoles as foundational building blocks for fused pyrazole (B372694) systems.

Multi-Component Reactions for the Synthesis of Nitrogen Heterocycles Incorporating the Nitro Group

Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex heterocyclic molecules in a single pot, enhancing atom economy and reducing waste. nih.gov While a specific MCR for 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is not prominently reported, the principles of MCRs can be applied to construct related nitro-substituted nitrogen heterocycles. rsc.org

The synthesis of substituted pyrazoles, the core of the target molecule, is often achieved through MCRs. For instance, the classic Knorr synthesis, involving the cyclocondensation of 1,3-dicarbonyl compounds and hydrazines, can be adapted into an MCR format by generating the dicarbonyl species in situ. beilstein-journals.org Three-component reactions of aldehydes, β-ketoesters, and hydrazines are also well-established for producing highly substituted pyrazoles. beilstein-journals.org

To incorporate a nitro group, one could envision a strategy utilizing a nitro-substituted precursor. For example, a three-component reaction involving a 3-amino-4-nitropyrazole, an aldehyde, and an activated methylene (B1212753) compound could potentially lead to a nitro-substituted pyrazolo-fused heterocycle. nih.gov The efficiency of MCRs lies in their ability to rapidly generate structural diversity from simple starting materials. nih.govrsc.org

Regioselective Introduction and Modification of the Nitro Group

The introduction of a nitro group onto the pyrazolo[1,5-a]pyrazine (B3255129) core is a critical step in the synthesis of the target compound. This is typically achieved through electrophilic aromatic substitution. In the analogous pyrazolo[1,5-a]pyrimidine (B1248293) system, the pyrazole moiety is susceptible to such reactions. nih.gov

Specifically, the functionalization of the 3-position of the pyrazolo[1,5-a]pyrimidine core can be achieved with high regioselectivity. researchgate.netnih.gov The use of suitable electrophiles under controlled conditions allows for the introduction of various functional groups, including halogens and the nitro group. nih.gov For nitration, a mixture of nitric acid and sulfuric acid is a common reagent, leading to the regioselective formation of the 3-nitro derivative. This selectivity is dictated by the electronic properties of the fused heterocyclic system. Similarly, metal-free, N-chlorosuccinimide (NCS)-mediated methods have been developed for highly regioselective C-H functionalization at the 3-position of pyrazolo[1,5-a]pyrimidines, showcasing the high reactivity of this site. d-nb.info These principles are expected to apply to the pyrazolo[1,5-a]pyrazin-4-one scaffold, allowing for the targeted introduction of the nitro group at the C2 position (equivalent to the C3 position in the pyrimidine (B1678525) system).

Precursor Chemistry and Starting Material Optimization for Target Synthesis

The successful synthesis of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is highly dependent on the availability and purity of its precursors. The primary building blocks are substituted pyrazoles, which serve as the foundation for the bicyclic system.

A key precursor for the pyrazolo[1,5-a]pyrazin-4-one core is a substituted ethyl 1H-pyrazole-5-carboxylate. nih.gov The synthesis of this precursor often starts from more fundamental building blocks. For instance, 4-phenyl-1H-pyrazol-5-amine can be prepared almost quantitatively by treating 3-(dimethylamino)-2-(phenyl)acrylonitrile with hydrazine (B178648) and glacial acetic acid in ethanol. nih.gov This aminopyrazole can then be further modified.

The optimization of starting materials is crucial for achieving high yields and purity. For cyclocondensation reactions leading to pyrazolo[1,5-a]pyrimidines, 5-aminopyrazoles are the most common precursors. ias.ac.innih.gov The substituents on the aminopyrazole ring play a significant role in the reactivity and the properties of the final product. The synthesis of these aminopyrazoles can be achieved through various routes, often involving the cyclization of hydrazine derivatives with appropriately functionalized three-carbon units. nih.gov

Advancements in Reaction Conditions and Yield Enhancement Strategies, Including Microwave-Assisted and Solvent-Free Methods

Modern synthetic chemistry emphasizes the development of reaction conditions that are not only efficient but also environmentally benign. For the synthesis of pyrazolo-fused heterocycles, significant advancements have been made in this area.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. researchgate.net The synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives has been successfully demonstrated using a microwave-assisted, one-step, and solvent-free approach, resulting in good yields. nih.gov Microwave irradiation significantly enhances the reactivity of starting materials, facilitating rapid cyclization reactions that might otherwise require prolonged heating under conventional conditions. nih.govmdpi.com This technique is particularly advantageous for cyclocondensation and multi-component reactions. nih.govresearchgate.net

Solvent-free reaction conditions, often coupled with microwave heating, represent another key strategy for yield enhancement and green chemistry. researchgate.net By eliminating the solvent, these methods reduce waste, simplify purification, and can sometimes lead to different selectivity compared to solution-phase reactions. For example, the synthesis of 2,7-diarylsubstituted pyrazolo[1,5-a]pyrimidines was achieved in high yields (88-97%) by irradiating β-enaminones and NH-5-aminopyrazoles under solvent- and catalyst-free conditions at 180°C for just 2 minutes. researchgate.net

The table below summarizes representative examples of advanced reaction conditions for the synthesis of the pyrazolo[1,5-a]pyrazine/pyrimidine core.

Exploration of Emerging and Sustainable Synthetic Approaches for the Compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. Beyond microwave-assisted and solvent-free methods, other sustainable approaches are being explored for the synthesis of pyrazolo-fused systems. nih.gov

One such approach is the use of deep eutectic solvents (DES) as environmentally benign reaction media. ias.ac.in DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and inexpensive. The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been successfully carried out in DES, offering advantages such as high yields and simple work-up procedures. ias.ac.in

Furthermore, the development of one-pot, tandem, or domino reactions continues to be a major focus. nih.gov These processes combine multiple reaction steps into a single operation without isolating intermediates, which significantly improves efficiency and reduces waste. For example, a one-pot methodology was developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines through a three-component reaction of aminopyrazoles, enaminones, and sodium halides, proceeding through a cascade cyclization followed by oxidative halogenation. nih.gov Such strategies, if adapted for the synthesis and nitration of the pyrazolo[1,5-a]pyrazin-4-one core, would represent a significant step towards a more sustainable and efficient production of the target compound.

Chemical Reactivity, Transformation Pathways, and Targeted Derivatization Strategies of 2 Nitro 4h,5h,6h,7h Pyrazolo 1,5 a Pyrazin 4 One

Reactions Involving the 2-Nitro Moiety

The strongly electron-withdrawing nature of the 2-nitro group profoundly influences the reactivity of the pyrazolo[1,5-a]pyrazin-4-one system. It not only serves as a handle for various reductive transformations but also activates the heterocyclic core towards nucleophilic attack.

Reductive Transformations of the Nitro Group to Amino and Other Functionalities

The reduction of the nitro group is a cornerstone transformation, providing access to the corresponding 2-amino derivative, a versatile precursor for further functionalization. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Commonly employed methods for the reduction of aromatic and heteroaromatic nitro compounds, which are applicable to 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one, include catalytic hydrogenation and chemical reduction using metals in acidic media.

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. nih.gov Catalytic hydrogenation is generally a clean and efficient method, often proceeding under mild conditions. For instance, a highly enantioselective catalytic reduction of a pyrazolo[1,5-a]pyrimidine (B1248293) system has been achieved using an Iridium complex, highlighting the potential for stereocontrolled reductions in related heterocyclic systems. nih.gov

Chemical Reduction with Metals: Reagents like tin(II) chloride (SnCl₂) in the presence of a strong acid (e.g., HCl) or iron powder in an acidic medium (e.g., acetic acid or in the presence of ammonium (B1175870) chloride) are effective for the reduction of nitro groups. researchgate.netreddit.comscispace.comreddit.comacsgcipr.org These methods are particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning by other functional groups, such as thiols. reddit.com

The reduction can proceed through various intermediates, such as nitroso and hydroxylamino species, ultimately leading to the formation of the primary amine. The general pathway for the six-electron reduction of a nitro group is as follows:

R-NO₂ → R-NO → R-NHOH → R-NH₂

The resulting 2-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is a key intermediate for the synthesis of a wide range of derivatives through reactions such as diazotization, acylation, and condensation.

Table 1: Common Reagents for the Reduction of Nitroarenes to Anilines

Reagent SystemTypical ConditionsNotes
Catalytic Hydrogenation
H₂, Pd/CMethanol or Ethanol, room temperatureWidely used, generally high yielding.
H₂, PtO₂Various solvents, room temperatureAdams' catalyst, effective for many substrates.
H₂, Raney NickelEthanol, room temperature to mild heatingA cost-effective alternative to precious metal catalysts.
Chemical Reduction
SnCl₂·2H₂O, HClEthanol, refluxA classic method, though workup can be challenging due to tin salts. reddit.comacsgcipr.org
Fe, HCl/NH₄ClEthanol/Water, refluxBechamp reduction, an economical and widely used industrial process. reddit.com
Fe, Acetic AcidRefluxMilder acidic conditions compared to HCl. reddit.com

Nucleophilic Aromatic Substitution (SNAr) Driven by the Nitro Group

The potent electron-withdrawing capacity of the 2-nitro group significantly activates the pyrazolo[1,5-a]pyrazin-4-one core towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group. While the specific reactivity of the 2-nitro-substituted pyrazolo[1,5-a]pyrazin-4-one has not been extensively detailed, the principles of SNAr on related nitro-activated heterocyclic systems provide a strong basis for predicting its behavior.

In analogous nitro-substituted pyrimidine (B1678525) systems, the nitro group facilitates the displacement of leaving groups by a variety of nucleophiles. For instance, in 6-alkoxy-4-chloro-5-nitropyrimidines, the chlorine atom is readily displaced by primary amines. researchgate.net This suggests that if a suitable leaving group were present on the pyrazine (B50134) ring of the target molecule, the 2-nitro group would facilitate its substitution.

Even in the absence of a conventional leaving group, the nitro group can activate the ring towards nucleophilic attack, potentially leading to the formation of a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. Common nucleophiles that can participate in SNAr reactions include amines, alkoxides, and thiolates.

For example, the reaction of a 2-nitro-pyrazolo[1,5-a]pyrazin-4-one with a primary or secondary amine could potentially lead to the displacement of the nitro group itself, or more likely, activate other positions on the ring for nucleophilic attack, depending on the reaction conditions and the specific structure of the substrate. The nucleophilic substitution on pyridine (B92270) rings, for instance, preferentially occurs at the C2 and C4 positions due to the stabilization of the negative charge in the intermediate by the nitrogen atom. reddit.com A similar rationale can be applied to the pyrazine ring in the target molecule.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

NucleophilePotential ProductReaction Conditions
Primary/Secondary Amines (R₂NH)2-Amino-pyrazolo[1,5-a]pyrazin-4-one derivativesPolar aprotic solvent (e.g., DMF, DMSO), elevated temperature
Alkoxides (RO⁻)2-Alkoxy-pyrazolo[1,5-a]pyrazin-4-one derivativesCorresponding alcohol as solvent with a base (e.g., NaH, K₂CO₃)
Thiolates (RS⁻)2-Thioether-pyrazolo[1,5-a]pyrazin-4-one derivativesAprotic solvent (e.g., DMF), base

Reactivity of the Pyrazolo[1,5-a]pyrazin-4-one Heterocyclic Core

The fused pyrazolo[1,5-a]pyrazin-4-one core possesses a unique electronic distribution, making it susceptible to both electrophilic and nucleophilic attacks at various positions. The reactivity is influenced by the inherent properties of the individual pyrazole (B372694) and pyrazine rings, as well as the presence of the carbonyl group and the tetrahydro nature of the pyrazine ring.

Electrophilic and Nucleophilic Attack on the Pyrazole and Pyrazine Rings

Electrophilic Attack: The pyrazole ring, being electron-rich, is generally more susceptible to electrophilic substitution than the pyrazine ring. In related pyrazolo[1,5-a]pyrimidine systems, electrophilic substitution, such as nitration and halogenation, typically occurs at the C3 position of the pyrazole ring. researchgate.netthieme-connect.denih.gov The specific conditions for these reactions can influence the regioselectivity. For example, nitration of the parent pyrazolo[1,5-a]pyrimidine with mixed nitric and sulfuric acids yields the 3-nitro derivative, whereas nitric acid in acetic anhydride (B1165640) gives the 6-nitro compound. researchgate.net

Therefore, it is plausible that 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one could undergo further electrophilic substitution on the pyrazole ring, likely at the C3 position, under appropriate conditions.

Nucleophilic Attack: The pyrazine ring, being electron-deficient, is more prone to nucleophilic attack, especially when activated by electron-withdrawing groups. As discussed in section 3.1.2, the 2-nitro group strongly activates the pyrazine ring for SNAr reactions. Furthermore, nucleophilic addition to the C=N bond of the pyrazine ring is a possibility, particularly with strong nucleophiles. In related azapurine systems, nucleophilic addition reactions have been observed. acs.org

Reactions at the Pyrazinone Carbonyl Group

The carbonyl group at the C4 position of the pyrazinone ring is a key site for chemical modification. As a lactam carbonyl, it exhibits typical amide reactivity, although its reactivity is influenced by the bicyclic ring system. The geometry of the bicyclic system can affect the degree of amide resonance, potentially increasing the electrophilicity of the carbonyl carbon. nih.gov

This enhanced electrophilicity makes the carbonyl group susceptible to attack by various nucleophiles. For instance, reduction of the lactam carbonyl can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding cyclic amine. acs.org

Furthermore, the carbonyl group can react with organometallic reagents such as Grignard reagents or organolithium compounds, leading to the formation of tertiary alcohols after quenching. These reactions provide a route to introduce diverse carbon-based substituents at the C4 position.

Ring-Opening and Rearrangement Pathways

The fused pyrazolo[1,5-a]pyrazin-4-one ring system can undergo ring-opening or rearrangement reactions under specific conditions, leading to the formation of novel heterocyclic structures.

Ring-Opening: The lactam functionality within the pyrazinone ring can be susceptible to cleavage under strong acidic or basic conditions, leading to hydrolysis and the formation of an amino acid derivative. For instance, treatment of a bicyclic lactam with concentrated hydrochloric acid can result in the opening of the lactam ring to give a product containing both a free amino group and a carboxylic acid group. acs.org In the context of related nitro-substituted triazolopyrimidinones, ring-opening of either the pyrimidine or the triazole ring has been observed upon treatment with nucleophiles, with the outcome depending on the nature of the nucleophile and the substitution pattern of the heterocycle. nih.govresearchgate.net

Rearrangement: Molecular rearrangements can also occur, particularly under thermal or photochemical conditions. While specific rearrangement pathways for 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one are not well-documented, related heterocyclic systems have been shown to undergo rearrangements. For example, the isomerization of 7-aryl-3-formylpyrazolo[1,5-a]pyrimidines to 5-aroyl-NH-pyrazolo[3,4-b]pyridines has been reported to proceed via an ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) mechanism. researchgate.net Such mechanisms could potentially be operative for the pyrazolo[1,5-a]pyrazin-4-one system under suitable conditions, leading to novel heterocyclic scaffolds.

Rational Design and Synthesis of Chemically Diverse Derivatives for Research Applications

The rational design of derivatives of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is centered on the strategic modification of its core scaffold to generate chemically diverse libraries for research purposes. This approach allows for the systematic exploration of structure-activity relationships (SAR), enabling researchers to identify key molecular features that influence biological or material properties. The design process typically involves targeted modifications at several key positions on the heterocyclic system, including the pyrazole and pyrazinone rings.

The synthesis of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives serves as a foundational strategy for introducing chemical diversity. One established method involves the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with various amines, such as 2-(2-aminoethoxy)ethanol (B1664899) or 2-morpholinoethanamine. nih.gov This reaction, often conducted under microwave-assisted, solvent-free conditions, provides an efficient route to the core scaffold while simultaneously allowing for the introduction of diverse substituents on the pyrazinone ring nitrogen. nih.govresearchgate.net

The 2-nitro group on the pyrazole ring is a critical functional handle for derivatization. As a strong electron-withdrawing group, it influences the electronic properties of the entire scaffold. More significantly, it serves as a versatile precursor for a variety of other functional groups. A primary transformation pathway is the reduction of the nitro group to a 2-amino group. This conversion unlocks numerous subsequent derivatization strategies, as the resulting amine can readily undergo a wide range of chemical reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form a diverse library of amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation and Arylation: Introduction of various alkyl or aryl groups.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

This strategy of using a nitro-group as a synthetic precursor is a well-established method in heterocyclic chemistry for generating compound libraries. nih.gov The functionalization of nitropyrazoles, for instance, often leverages the reactivity of other positions on the ring or the transformation of the nitro group itself to build molecular complexity. nih.govrsc.org

Analogous strategies have been successfully applied to the related pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, where a focused library of analogues was synthesized to explore SAR for antitubercular activity. nih.govacs.org In that work, modifications were systematically introduced at different positions of the core structure, demonstrating the utility of this approach in mapping the pharmacophore and optimizing activity. nih.govacs.orgnih.gov These established principles of scaffold modification and functional group interconversion provide a clear roadmap for the rational design and synthesis of a chemically diverse library based on the 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one core.

The following data tables outline the strategic approaches to derivatization and showcase representative examples of the resulting chemical diversity.

Interactive Data Tables

Table 1: Targeted Derivatization Strategies for the 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one Scaffold

Position of ModificationType of ReactionFunctional Group IntroducedRationale / Research Application
C2-Position (Pyrazole Ring) Reduction of Nitro GroupAmine (-NH₂)Key intermediate for further functionalization.
C2-Position (from Amine) AcylationAmide (-NHCOR)Modulate hydrogen bonding capacity and steric bulk.
C2-Position (from Amine) SulfonylationSulfonamide (-NHSO₂R)Introduce strong hydrogen-bond accepting groups.
N5-Position (Pyrazinone Ring) CyclocondensationSubstituted Alkyl/ArylVary polarity, solubility, and steric properties.
C3-Position (Pyrazole Ring) Substitution (from precursor)Halogen, Alkyl, ArylExplore electronic and steric effects on the pyrazole core.
C6, C7-Positions (Pyrazinone Ring) Modification of PrecursorsAlkyl groupsIntroduce conformational constraints or modify lipophilicity.

Table 2: Representative Structures of a Chemically Diverse Derivative Library

Compound IDCore StructureR¹ (at C2)R² (at N5)R³ (at C3)
Parent 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one-NO₂-H-H
Derivative 1 2-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one-NH₂-H-H
Derivative 2 N-(4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)acetamide-NHCOCH₃-H-H
Derivative 3 2-nitro-5-(2-morpholinoethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one-NO₂-(CH₂)₂-Morpholine-H
Derivative 4 2-amino-3-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one-NH₂-H-C₆H₅
Derivative 5 N-(3-phenyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)benzenesulfonamide-NHSO₂C₆H₅-H-C₆H₅

Advanced Spectroscopic and Crystallographic Investigations for the Structural Elucidation of 2 Nitro 4h,5h,6h,7h Pyrazolo 1,5 a Pyrazin 4 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of organic molecules in solution. For 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a detailed picture of the molecular framework and connectivity.

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle of complex heterocyclic systems. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the proton-proton coupling network within the saturated portion of the pyrazinone ring. It would allow for the unambiguous assignment of the diastereotopic methylene (B1212753) protons at positions 5, 6, and 7.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments establish the direct one-bond correlations between protons and their attached carbon atoms. libretexts.org This would be instrumental in assigning the ¹³C signals for the CH and CH₂ groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key to identifying the connectivity across multiple bonds (typically 2-3 bonds). youtube.com It would allow for the assignment of quaternary carbons, such as the carbonyl carbon (C4) and the carbons of the pyrazole (B372694) ring, by observing their long-range correlations to nearby protons. For instance, the proton at position 3 would show correlations to carbons in the pyrazole ring and potentially to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. In the case of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one, NOESY can help in confirming stereochemical assignments and understanding the preferred conformation in solution.

An illustrative table of expected ¹H and ¹³C NMR chemical shifts is provided below, based on data from analogous pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a]pyrazine (B3255129) systems. nih.gov

PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key HMBC Correlations (Proton → Carbon)
3-H~8.0-8.5~130-135C4, C3a, C8a
5-H₂~3.5-4.0~40-45C4, C6
6-H₂~2.0-2.5~25-30C5, C7
7-H₂~3.0-3.5~45-50C6, C8a
N-H~7.0-8.0-C4, C5
C2-~150-1553-H
C3a-~140-1453-H, 5-H₂
C4-~160-1653-H, 5-H₂, N-H
C8a-~145-1503-H, 7-H₂

While solution-state NMR provides information about the time-averaged conformation of a molecule, solid-state NMR (ssNMR) can offer insights into the molecular conformation and packing in the crystalline state. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra in the solid state. These spectra can be compared with solution-state data to identify conformational differences between the two states. Furthermore, ssNMR can be used to study intermolecular interactions and polymorphism, which are not observable in solution.

Single-Crystal X-ray Diffraction for Absolute Configuration and Detailed Conformational Analysis

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state with atomic resolution. For a chiral molecule like 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one, this technique can be used to determine its absolute configuration. The analysis would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular conformation. The planarity of the pyrazole ring and the conformation of the partially saturated pyrazinone ring can be accurately determined.

An illustrative table of expected crystallographic data is presented below.

ParameterExpected Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric for a racemate, non-centrosymmetric for a single enantiomer
Key Hydrogen BondsN-H···O=C
Other InteractionsC-H···O, π-π stacking, interactions involving the nitro group

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Bonding Information

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one, the characteristic vibrational modes of the nitro, carbonyl, and N-H groups, as well as the skeletal vibrations of the heterocyclic rings, would be identifiable.

The nitro group typically exhibits two strong stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). orgchemboulder.com The carbonyl group will show a strong absorption band corresponding to its stretching vibration (νC=O). The N-H stretching vibration (νN-H) will also be present. The positions of these bands can be influenced by hydrogen bonding and the electronic nature of the molecule.

A table of expected characteristic vibrational frequencies is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1550 - 1475
Nitro (NO₂)Symmetric Stretch1360 - 1290
Carbonyl (C=O)Stretch1700 - 1650
Amine (N-H)Stretch3400 - 3200
C-H (aromatic)Stretch3100 - 3000
C-H (aliphatic)Stretch3000 - 2850

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass of the molecular ion, which in turn allows for the unambiguous determination of the molecular formula. rsc.org Electron impact (EI) or electrospray ionization (ESI) techniques can be employed.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one, the fragmentation is likely to be initiated by the loss of the nitro group (as NO₂ or NO) or by cleavages within the pyrazinone ring. The fragmentation of related pyrazolo[3,4-d]pyrimidines often involves the loss of substituents and the breakdown of the pyrimidine (B1678525) ring. jst.go.jpresearchgate.net A plausible fragmentation pathway could involve the initial loss of NO₂, followed by the sequential loss of small molecules such as CO and HCN from the heterocyclic core.

An illustrative table of expected major fragments in the mass spectrum is shown below.

m/zProposed Fragment
[M]+•Molecular ion
[M - NO₂]+Loss of the nitro group
[M - CO]+•Loss of carbon monoxide from the pyrazinone ring
[M - NO₂ - CO]+Sequential loss of nitro group and carbon monoxide
[M - NO₂ - CO - HCN]+Further fragmentation of the pyrazole ring

Chiroptical Spectroscopies (e.g., Circular Dichroism) for Chiral Analogs (if applicable)

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are indispensable for the stereochemical characterization of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light, providing unique spectral fingerprints that are exquisitely sensitive to the three-dimensional arrangement of atoms and functional groups around a stereocenter. For chiral analogs of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one, these techniques would be critical for assigning the absolute configuration of enantiomers, studying conformational preferences in solution, and understanding the impact of chirality on biological activity.

Despite the synthesis and investigation of various derivatives of the pyrazolo[1,5-a]pyrazin-4-one scaffold, a comprehensive review of the scientific literature reveals a notable gap in the application of chiroptical spectroscopy to its chiral analogs. While researchers have successfully synthesized chiral molecules within the broader class of pyrazolo[1,5-a]pyrazin-4-ones, such as the potent GluN2A positive allosteric modulator (R)-9, detailed studies employing methods like Circular Dichroism to elucidate their absolute stereochemistry or conformational behavior have not been reported. nih.gov

The investigation of chiral derivatives is a logical progression in the study of pharmacologically active scaffolds. The introduction of a chiral center can lead to enantiomers with significantly different biological activities, potencies, and metabolic profiles. Therefore, the application of chiroptical spectroscopies would be a necessary and valuable step in the future development and structural elucidation of chiral analogs of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one. Such studies, when they become available, would provide crucial data for establishing structure-activity relationships and for the design of stereochemically pure therapeutic agents.

As of the current body of research, there is no specific data, such as CD spectra or related analyses, available for chiral derivatives of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one.

Computational and Theoretical Chemistry Approaches in the Study of 2 Nitro 4h,5h,6h,7h Pyrazolo 1,5 a Pyrazin 4 One

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

No published studies detailing DFT calculations specifically for 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one were found. Such studies on related nitro-aromatic compounds often use DFT to understand how the electron-withdrawing nitro group influences the electronic properties of the heterocyclic system. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

No literature detailing Molecular Dynamics (MD) simulations for 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one was identified. MD simulations are employed for related bioactive scaffolds to understand their dynamic behavior and interaction with biological targets, such as proteins, over time. nih.gov

Reaction Mechanism Modeling and Transition State Characterization

Specific studies on reaction mechanism modeling and transition state analysis for the synthesis or reactions of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one are not available.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Mechanistic Elucidation

While QSAR and pharmacophore modeling have been applied to libraries of related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives to understand their structure-activity relationships for various biological targets, no such models have been published specifically for analogs of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one. nih.govresearchgate.net

In Silico Screening and Ligand-Based Design for Novel Analogs (Academic Context)

There are no published examples of in silico screening or ligand-based design campaigns that use 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one as a template or hit compound for the design of new analogs. Such studies are common for related pyrazolo[1,5-a]pyrimidines in the context of drug discovery. nih.govnih.gov

Investigation of Biological Activities and Underlying Molecular Mechanisms of Action for 2 Nitro 4h,5h,6h,7h Pyrazolo 1,5 a Pyrazin 4 One and Its Derivatives

Enzyme Inhibition Profiles and Kinetic Analyses

Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have been identified as potent inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes. The inhibitory activity of these compounds is often attributed to their structural similarity to purines, allowing them to interact with the ATP-binding sites of these enzymes. researchgate.net

Identification and Validation of Specific Molecular Targets (e.g., Protein Phosphatase 2A, Kinases, Integrases)

Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can selectively target a range of protein kinases implicated in cancer and other diseases. These include Casein Kinase 2 (CK2), Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Pim-1 kinase. nih.govnih.govnih.govnih.gov

A study on 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines, which are structurally similar to 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one, revealed their potential as CK2 inhibitors. rsc.org Several compounds from this series exhibited micromolar inhibitory activity against human recombinant CK2. rsc.org The table below summarizes the CK2 inhibitory activity of selected 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidine derivatives. rsc.org

CompoundIC50 (µM) for CK2 Inhibition
5f 2.8 ± 0.2
5h 2.4 ± 0.1
5k 2.5 ± 0.1
5l 3.2 ± 0.2
Staurosporine (control) 1.8 ± 0.1

Furthermore, various pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle. researchgate.netresearchgate.netnih.gov For instance, the compound BS-194, a pyrazolo[1,5-a]pyrimidine derivative, was found to be a selective and potent inhibitor of CDK2, CDK1, CDK5, CDK7, and CDK9. researchgate.netnih.gov

Tropomyosin receptor kinases (Trks) are another important target of pyrazolo[1,5-a]pyrimidine derivatives. nih.govmdpi.com Larotrectinib and Entrectinib, two FDA-approved Trk inhibitors, feature a pyrazolo[1,5-a]pyrimidine core. nih.gov Extensive research has led to the development of numerous other Trk inhibitors based on this scaffold, with some showing potent activity against clinically acquired resistance mutations. nih.govmdpi.com

While the inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against various kinases is well-documented, their effects on other enzyme classes such as Protein Phosphatase 2A and integrases are less explored in the available literature. One study did identify 1,2,4-triazolo[1,5-a]pyrimidines as allosteric inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H activity.

Mechanistic Studies of Enzyme-Ligand Interactions

The mechanism of enzyme inhibition by pyrazolo[1,5-a]pyrimidine derivatives often involves competitive binding at the ATP-binding site of protein kinases. nih.govnih.gov The planar, bicyclic structure of the pyrazolo[1,5-a]pyrimidine core mimics the purine (B94841) ring of ATP, allowing it to fit into the kinase hinge region and form hydrogen bonds with key amino acid residues. nih.govmdpi.com

Molecular docking studies have provided further insights into the specific interactions between these inhibitors and their target enzymes. For example, in the case of Trk inhibitors, the pyrazolo[1,5-a]pyrimidine moiety has been shown to form a crucial hinge interaction with the Met592 residue. nih.govmdpi.com Similarly, for CDK2 inhibitors, the scaffold facilitates hydrogen bonding with Leu83A in the active site. researchgate.net The nature and position of substituents on the pyrazolo[1,5-a]pyrimidine ring play a significant role in determining the potency and selectivity of these inhibitors by forming additional interactions with the enzyme's active site. nih.govnih.govnih.gov

Antimicrobial Activity and Pathways of Action

The pyrazolo[1,5-a]pyrimidine scaffold has been a fertile ground for the discovery of novel antimicrobial agents with diverse mechanisms of action.

Exploration of Antibacterial, Antifungal, and Antiparasitic Mechanisms

Numerous studies have reported the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives with significant antibacterial and antifungal activities. These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. For example, a series of novel pyrazolo[1,5-a]pyrimidin-2-amines linked to arene units demonstrated a wide spectrum of antibacterial activity, with some derivatives showing MIC/MBC values in the low micromolar range.

The table below presents the antibacterial activity of selected pyrazolo[1,5-a]pyrimidine derivatives against various bacterial strains.

CompoundMIC (µM) against S. aureusMIC (µM) against B. subtilisMIC (µM) against E. coliMIC (µM) against P. aeruginosa
7f 2.62.95.75.9
7g 2.83.15.96.2
Ciprofloxacin (control) 3.13.56.16.5

In the realm of antiparasitic agents, pyrazolo[1,5-a]pyrimidines have also shown promise. A study on the antischistosomal activity of certain derivatives demonstrated their potential in combating this parasitic disease. Furthermore, metal complexes of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine have been shown to be effective against several species of Leishmania and Trypanosoma cruzi. researchgate.net

The mechanisms underlying the antimicrobial activity of these compounds are varied. For antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, the mode of action was found to be unrelated to cell-wall biosynthesis, isoprene (B109036) biosynthesis, or iron uptake. Instead, resistance was conferred by a mutation in a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase. nih.gov

Anticancer Activity and Cellular Mechanism Elucidation in In Vitro Models

The anticancer potential of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is well-established, with many compounds demonstrating potent cytotoxic effects against a variety of cancer cell lines. researchgate.netnih.govrsc.orgresearchgate.net The antitumor activity of these compounds is often linked to their ability to inhibit protein kinases that are overexpressed or hyperactivated in cancer cells. nih.govnih.gov

A study on 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines, which are structurally related to the compound of interest, demonstrated their cytotoxic effects against glioblastoma, rhabdomyosarcoma, and osteosarcoma cell lines. rsc.org The IC50 values for the most potent compound, 5m, are presented in the table below. rsc.org

Cell LineIC50 (µM) for Compound 5m
A-172 (Glioblastoma) 13 ± 2
Rd (Rhabdomyosarcoma) 27 ± 3
Hos (Osteosarcoma) 23 ± 2

Induction of Apoptosis and Cell Cycle Modulation Pathways

A key mechanism through which pyrazolo[1,5-a]pyrimidine derivatives exert their anticancer effects is the induction of apoptosis and modulation of the cell cycle. nih.gov

Several studies have shown that these compounds can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For instance, novel anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates were found to cause G2/M cell cycle arrest in neuroblastoma cells. Another pyrazolo[1,5-a]pyrimidine derivative, BS-194, induced a cell cycle block in the S and G2/M phases in various cancer cell lines. researchgate.netnih.gov

In addition to cell cycle arrest, these compounds are also potent inducers of apoptosis. The anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates mentioned above were shown to activate the p53 pathway, leading to an increase in the expression of pro-apoptotic proteins such as Bax and caspases, and a decrease in anti-apoptotic proteins like Bcl2. Similarly, novel pyrazolo[1,5-a]pyrimidine derivatives have been reported to restore the ability of paclitaxel (B517696) to induce apoptosis in multidrug-resistant cancer cells. The induction of apoptosis by some pyrazolo[3,4-d]pyrimidine derivatives has been linked to the generation of reactive oxygen species (ROS).

Modulation of Specific Cellular Signaling Cascades (e.g., Autophagy)

Research into the broader class of nitro-substituted azolopyrimidines, which are structurally related to the target compound, has identified their potential to modulate key cellular signaling kinases. Specifically, a series of polysubstituted 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines has been evaluated for its inhibitory activity against Casein Kinase 2 (CK2). mdpi.com CK2 is a crucial protein kinase involved in a multitude of cellular processes, including cell growth, proliferation, and survival; its overexpression is linked to several cancers. mdpi.com

Several synthesized compounds demonstrated significant inhibition of human recombinant CK2. mdpi.com For instance, compounds 5f , 5h , and 5k exhibited inhibitory activity comparable to the well-known kinase inhibitor staurosporine. mdpi.com The most potent compound in cell-based antitumor assays was 5m , which displayed IC₅₀ values ranging from 13 to 27 µM against various cancer cell lines. mdpi.com These findings indicate that the 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidine scaffold is a promising starting point for developing inhibitors of critical cellular signaling pathways. mdpi.com

CompoundCK2 Inhibition (IC₅₀, µM)Cell Line (Glioblastoma A-172) Antitumor Activity (IC₅₀, µM)
5f (3-Cyano-5-methyl-6-nitro-7-(thiophen-2-yl)-4,7-dihydropyrazolo[1,5-a]pyrimidine)1.4>50
5h (3-Cyano-5-methyl-6-nitro-7-(2,4-dichlorophenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine)1.1>50
5k (3-Cyano-5-ethyl-6-nitro-7-(thiophen-2-yl)-4,7-dihydropyrazolo[1,5-a]pyrimidine)1.532.8
5m (3-Cyano-5-propyl-6-nitro-7-(thiophen-2-yl)-4,7-dihydropyrazolo[1,5-a]pyrimidine)2.813.1
Staurosporine (Reference)1.0Not Reported

Receptor Binding Studies and Ligand-Receptor Interaction Analysis

The pyrazolo[1,5-a]pyrazin-4-one scaffold has been identified as a potent and selective positive allosteric modulator (PAM) of N-Methyl-d-aspartate receptors (NMDARs), specifically those containing the GluN2A subunit. nih.gov NMDARs are critical ionotropic glutamate (B1630785) receptors that mediate synaptic plasticity, a fundamental process for learning and memory. nih.gov

A lead compound, 2b , was developed through scaffold hopping from a high-throughput screening hit. nih.gov Subsequent optimization, guided by structure-based drug design, led to the identification of compound (R)-9 as a highly potent and selective GluN2A PAM. nih.gov This compound demonstrated high selectivity against AMPA receptors and other NMDAR subtypes. nih.gov These studies highlight the potential of the pyrazolo[1,5-a]pyrazin-4-one core to serve as a scaffold for developing CNS-active agents that selectively bind to and modulate specific neurotransmitter receptors. nih.gov

CompoundGluN2A PAM Potency (EC₅₀, nM)Selectivity vs. AMPA Receptor
2b130High
(R)-91.8High

Immunomodulatory and Anti-inflammatory Mechanisms of Action

While direct studies on the immunomodulatory effects of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one are not available, research on the related pyrazolo[1,5-a]quinazoline scaffold provides insight into potential anti-inflammatory mechanisms. A library of these compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in monocytic cells. mdpi.com The NF-κB pathway is a central mediator of inflammatory responses.

The screening identified several compounds with significant anti-inflammatory activity. mdpi.com Molecular modeling and subsequent binding assays predicted and confirmed that these compounds are ligands for several mitogen-activated protein kinases (MAPKs), including JNK1, JNK2, and JNK3, with binding affinities in the micromolar range. mdpi.com This suggests that a potential mechanism of anti-inflammatory action for this class of heterocyclic compounds is the modulation of MAPK/NF-κB signaling pathways. mdpi.com

Antiviral Properties and Viral Target Inhibition

The pyrazolo[1,5-a]pyrazin-4-one scaffold has been implicated in antiviral research, particularly in the context of alphavirus inhibitors. Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones have been identified as stable, cyclic byproducts of β-amidomethyl vinyl sulfone inhibitors that target the alphavirus nsP2 cysteine protease. mdpi.com For example, the potent antiviral inhibitor RA-0002034 can cyclize under basic conditions to form the inactive dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 2 . mdpi.com While this cyclic form is inactive, its improved plasma exposure suggests its potential use as a prodrug that could revert to the active acyclic inhibitor in vivo. mdpi.com

Furthermore, related scaffolds have shown direct antiviral activity. A series of 4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives were synthesized and found to be potent inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. nih.gov Additionally, studies on other nitro-substituted azolo-azines, such as 6-nitro-1,2,4-triazoloazines containing polyphenol fragments, have demonstrated antiviral activity. researchgate.net Molecular modeling and hemagglutination inhibition assays suggest these compounds act by preventing the binding of viral hemagglutinin to cellular receptors. researchgate.net

Compound/ScaffoldVirusMolecular Target/MechanismActivity
Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 2Alphaviruses (e.g., CHIKV, VEEV)Cyclic form of nsP2 Protease InhibitorInactive, potential as a prodrug mdpi.com
4H-Pyrazolo[1,5-a]pyrimidin-7-onesHepatitis C Virus (HCV)NS5B RNA-dependent RNA polymerasePotent enzymatic inhibition nih.gov
6-Nitro-1,2,4-triazoloazines (with polyphenols)Influenza Virus (Implied)Viral HemagglutininInhibits viral binding to cells researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Nitro 4h,5h,6h,7h Pyrazolo 1,5 a Pyrazin 4 One Analogs

Systematic Structural Modifications at the 2-Position (Nitro Group Replacement/Modification) and Their Impact on Biological Activity

While specific SAR data for the 2-nitro moiety on the 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one scaffold is not extensively detailed in available literature, studies on related fused pyrazole (B372694) systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines, provide valuable insights into the role of substituents at the 2-position. This position is critical as modifications can influence the electronic properties and steric profile of the pyrazole ring, thereby affecting interactions with biological targets.

Research on pyrazolo[1,5-a]pyrimidine (B1248293) analogs as GPR119 agonists has shown that substitution at the 2-position is generally tolerated, but only with small substituents. The introduction of compact groups like methyl or halogens was compatible with retaining biological activity. researchgate.net Conversely, incorporating larger substituents at this position resulted in a significant loss of GPR119 agonism, suggesting that the binding pocket has strict steric limitations around this region of the molecule. researchgate.net

In contrast, for other biological targets, the introduction of a group capable of hydrogen bonding at the 2-position can be highly beneficial. For instance, in a series of pyrazolo[1,5-a]pyrimidine derivatives designed as Tropomyosin receptor kinase (Trk) inhibitors, the presence of an amino (-NH2) group at the C2-position was found to significantly enhance inhibitory activity. nih.gov This suggests that the amino group acts as a key hydrogen bond donor, forming a critical interaction with the target enzyme. Similarly, studies on pyrazolo[1,5-a]quinazoline-based modulators of metabotropic glutamate (B1630785) receptors (mGluRs) have involved the exploration of various aryl substitutions at the 2-position to optimize potency and selectivity. nih.govnih.gov These findings highlight that the optimal substituent at the 2-position is highly dependent on the specific biological target and the topology of its binding site.

Table 1: Impact of Modifications at the 2-Position in Related Fused Pyrazole Systems

ScaffoldModification at 2-PositionBiological TargetImpact on ActivityReference
Pyrazolo[1,5-a]pyrimidineSmall groups (Methyl, Halogen)GPR119Activity retained researchgate.net
Pyrazolo[1,5-a]pyrimidineLarge substituentsGPR119Loss of activity researchgate.net
Pyrazolo[1,5-a]pyrimidineAmino (-NH2) groupTrk KinaseEnhanced inhibition nih.gov
Pyrazolo[1,5-a]quinazolineAryl groupsmGluRModulated potency nih.govnih.gov

Variations within the Pyrazolo Ring System and Consequences for Biological Function

The structural integrity and substitution pattern of the pyrazole ring itself are paramount for the biological function of pyrazolo[1,5-a]pyrazin-4-one analogs. Modifications beyond the 2-position, including at the N-1 and C-3 positions, and even the arrangement of nitrogen atoms, can lead to dramatic changes in activity.

The positioning of the nitrogen atoms within the five-membered ring is a critical determinant of binding. Studies on pyrazolo[4,3-c]pyridines, which also feature a fused pyrazole ring, revealed that regioisomers exhibit vastly different biological profiles. The N-1 substituted regioisomer was identified as a potent inhibitor of the PEX14–PEX5 protein-protein interaction, while the corresponding N-2 regioisomer was essentially inactive. acs.org This demonstrates that the precise location of the pyrazole nitrogen and its substituent is crucial for establishing the correct orientation and interactions within the target's binding site. acs.org

Modifications at the C-3 position have also been shown to be a viable strategy for enhancing binding affinity. nih.gov The introduction of various functional groups at this position can allow for additional interactions with the biological target, leading to improved potency and selectivity. For example, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been optimized to allow for the introduction of aryl moieties at the C-3 position, expanding the chemical diversity and potential for biological activity. mdpi.com

Table 2: Impact of Variations within the Pyrazolo Ring System

ModificationScaffoldBiological TargetImpact on ActivityReference
N-2 Regioisomer vs. N-1Pyrazolo[4,3-c]pyridinePEX14–PEX5 InteractionComplete loss of activity acs.org
Removal of N-1 SubstituentPyrazolo[4,3-c]pyridinePEX14–PEX5 InteractionDecreased activity acs.org
Substitution at C-3Pyrazolo[1,5-a]pyrimidineVariousPotential for enhanced affinity nih.govmdpi.com

Modifications to the Pyrazinone Moiety and Their Influence on Reactivity and Bioactivity

The pyrazinone ring offers multiple points for substitution that can significantly modulate the pharmacological properties of the entire scaffold. Systematic modifications to this six-membered ring have been instrumental in developing potent and selective agents for various biological targets, including cancer cells and central nervous system receptors.

In the development of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as anticancer agents, the synthesis scheme allows for the introduction of diversity into the pyrazinone moiety. By reacting ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with different amines, such as 2-(2-aminoethoxy)ethanol (B1664899) or 2-morpholinoethanamine, substituents are incorporated into the pyrazinone ring. nih.gov Preliminary evaluations of these compounds against A549 and H322 lung cancer cell lines showed that they could inhibit cell growth in a dose-dependent manner, indicating that the nature of the substituent on the pyrazinone ring is a key driver of cytotoxic activity. nih.gov

Furthermore, the pyrazolo[1,5-a]pyrazin-4-one scaffold has been successfully optimized to yield potent and brain-penetrant positive allosteric modulators (PAMs) of the GluN2A N-methyl-D-aspartate (NMDA) receptor. nih.gov The lead optimization process in these studies involved extensive modifications to the pyrazinone portion of the molecule, demonstrating that changes to this ring system directly influence potency, selectivity, and pharmacokinetic properties like brain penetration. nih.gov

Drawing parallels from the closely related pyrazolo[1,5-a]pyrimidine scaffold, substitutions on the six-membered ring are known to have a profound impact. For example, in a series of antibacterial pyrazolo[1,5-a]pyrimidines, the replacement of a methyl group at the C7 position with a more electron-donating hydroxyl group led to a significant decrease in activity against all bacterial isolates tested. mdpi.com This highlights the sensitivity of the biological activity to electronic and steric changes on the six-membered ring.

Table 3: Influence of Pyrazinone Moiety Modifications

ScaffoldBiological TargetModification OutcomeReference
Pyrazolo[1,5-a]pyrazin-4(5H)-oneLung Cancer Cells (A549, H322)Substituents on the pyrazinone ring drive dose-dependent growth inhibition. nih.gov
Pyrazolo[1,5-a]pyrazin-4-oneGluN2A NMDA ReceptorModifications to the pyrazinone ring improved potency and brain penetration. nih.gov
Pyrazolo[1,5-a]pyrimidineBacteriaReplacing C7-methyl with C7-hydroxyl decreased antibacterial activity. mdpi.com

Correlation between Molecular Architecture and Specific Biological Mechanisms

A key goal of SAR studies is to link specific structural features of a molecule to its precise mechanism of action. For the pyrazolo[1,5-a]pyrazin-4-one core and its relatives, distinct architectural motifs have been correlated with specific biological functions, ranging from enzyme inhibition to allosteric modulation.

One of the clearest examples comes from the study of pyrazolo[1,5-a]pyrimidine-based Trk kinase inhibitors. The planar, bicyclic pyrazolo[1,5-a]pyrimidine moiety was identified as being essential for activity, as it acts as a hinge-binder within the ATP-binding pocket of the kinase. nih.govmdpi.com Specifically, one of the nitrogen atoms of the pyrazole ring forms a critical hydrogen bond with the backbone of a methionine residue (Met592) in the hinge region of the enzyme, anchoring the inhibitor in place. mdpi.com This interaction is a hallmark of many kinase inhibitors, and the pyrazolo[1,5-a]pyrimidine architecture is perfectly suited to establish it.

In the context of antitubercular agents, a fascinating and specific mechanism was elucidated for pyrazolo[1,5-a]pyrimidin-7(4H)-one analogs. While many antitubercular compounds target cell-wall biosynthesis or iron metabolism, these analogs operated through a different pathway. Resistance to these compounds was conferred by mutations in the gene for a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase, Rv1751. nih.gov This finding strongly suggests that the compounds are substrates for this enzyme, and their mechanism of action is dependent on being metabolized or activated by it. This links the pyrazolo[1,5-a]pyrimidin-7(4H)-one core directly to this specific enzymatic pathway in Mycobacterium tuberculosis. nih.gov

A distinct mechanism of action was identified for pyrazolo[1,5-a]pyrazin-4-one derivatives targeting the central nervous system. These compounds were developed as selective positive allosteric modulators (PAMs) of the GluN2A subunit of the NMDA receptor. nih.gov Unlike competitive inhibitors that bind to the active site, these molecules bind to a different, allosteric site on the receptor. This binding event modulates the receptor's response to its endogenous ligand, glutamate. The specific architecture of the pyrazolo[1,5-a]pyrazin-4-one scaffold was optimized to achieve high potency and selectivity for this allosteric site on the GluN2A subtype. nih.gov

Stereochemical Influence on Activity and Binding Affinity (if applicable)

When a molecule contains a chiral center, its different stereoisomers (enantiomers or diastereomers) can exhibit markedly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. For the pyrazolo[1,5-a]pyrazin-4-one class of compounds, stereochemistry has been shown to be a critical factor for activity.

In the development of pyrazolo[1,5-a]pyrazin-4-ones as GluN2A-selective PAMs, the optimization of a lead compound led to the identification of a potent analog designated as (R)-9. nih.gov The specific designation of the (R)-enantiomer as the active compound strongly implies that the biological activity is stereoselective. The (R)-isomer presumably adopts the correct three-dimensional conformation to fit optimally into the chiral allosteric binding site of the GluN2A receptor. Its counterpart, the (S)-enantiomer, would not be able to establish the same key interactions, leading to significantly lower or no activity.

This stereochemical dependence is a fundamental principle in medicinal chemistry, where one enantiomer (the eutomer) is responsible for the desired pharmacological effect, while the other (the distomer) is less active or may even contribute to off-target effects. The discovery of (R)-9 underscores the importance of controlling stereochemistry during the synthesis and development of pyrazolo[1,5-a]pyrazin-4-one analogs to ensure the selective production of the biologically active isomer. nih.gov

Emerging Research Applications and Interdisciplinary Studies Involving 2 Nitro 4h,5h,6h,7h Pyrazolo 1,5 a Pyrazin 4 One

Development as Chemical Probes for Biological Systems and Target Identification

The pyrazolo[1,5-a]pyrazine (B3255129) scaffold is a promising framework for the development of chemical probes to investigate biological systems and identify molecular targets. nih.govnih.gov Analogous to the well-studied pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which have been identified as potent and selective inhibitors for various protein kinases like Pim-1 and TTK, these compounds can be used to probe enzyme function and cellular signaling pathways. nih.govnih.govnih.gov For instance, pyrazolo[1,5-a]pyrimidine-based molecules have been successfully used to suppress the phosphorylation of downstream protein targets in cell-based assays, demonstrating their utility in dissecting cellular mechanisms. nih.gov

Target identification is a critical step in drug discovery, and compounds based on related scaffolds have proven instrumental in this process. High-throughput screening of pyrazolo[1,5-a]pyrimidin-7(4H)-one, for example, identified it as a potential lead against Mycobacterium tuberculosis. nih.govresearchgate.net Subsequent studies to generate resistant mutants pointed to a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase as a potential target, showcasing how these molecular frameworks can be used to uncover novel mechanisms of action. nih.gov The structural rigidity and synthetic tractability of the pyrazolo[1,5-a]pyrazine core allow for systematic modifications, facilitating the development of focused libraries for screening against various biological targets and elucidating structure-activity relationships (SAR). nih.govresearchgate.net

Potential in Materials Science: Photophysical Properties and Fluorophore Development

In the field of materials science, the pyrazolo[1,5-a]pyrazine scaffold holds potential for the development of novel fluorophores, largely inspired by the exceptional photophysical properties of pyrazolo[1,5-a]pyrimidines. nih.gov These related compounds are recognized for their tunable absorption and emission spectra, high quantum yields, and excellent photostability. rsc.orgrsc.org The optical properties of these fluorophores are highly dependent on the nature and position of substituents on the fused ring system. rsc.orgnih.gov

The introduction of electron-donating groups (EDGs) on the pyrazolo[1,5-a]pyrimidine core has been shown to enhance absorption and emission, while electron-withdrawing groups (EWGs) also play a critical role in tuning these properties. rsc.orgresearchgate.net The 2-nitro group in 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one, being a strong EWG, would be expected to significantly influence the molecule's electronic structure, likely promoting an intramolecular charge transfer (ICT) process, which is crucial for fluorescence. researchgate.net In some pyrazole-based probes, a nitro group is used to quench fluorescence, which can be restored upon reduction of the nitro group, a mechanism used for detecting specific enzymes like nitroreductase. nih.gov This tunability makes the core scaffold a promising candidate for creating materials for chemosensors and organic light-emitting devices. rsc.orgnbinno.com

Table 1: Photophysical Properties of Selected Pyrazolo[1,5-a]pyrimidine-Based Fluorophores in THF

CompoundSubstituent at Position 7Absorption Max (λabs, nm)Emission Max (λem, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (ΦF)
4a4-Pyridyl31037914,1250.30
4b2,4-Dichlorophenyl32138211,2200.54
4dPhenyl31938110,9640.42
4e4-Methoxyphenyl33038314,1250.97

Data sourced from a comprehensive study on pyrazolo[1,5-a]pyrimidine-based fluorophores and is intended to illustrate the potential of the general scaffold. rsc.org

Role in Supramolecular Chemistry and Molecular Recognition Phenomena

The rigid, planar structure of the pyrazolo[1,5-a]pyrazine core makes it an excellent candidate for applications in supramolecular chemistry and molecular recognition. The aromatic nature of the heterocyclic rings facilitates non-covalent interactions such as π–π stacking and hydrogen bonding, which are fundamental to the formation of ordered supramolecular assemblies. rsc.org Studies on the crystal structures of related pyrazolo[1,5-a]pyrimidines have revealed that molecular packing can be influenced by substituents, leading to parallel or antiparallel arrangements that affect the material's solid-state properties, including fluorescence. rsc.orgresearchgate.net

The strategic placement of functional groups can direct these intermolecular interactions. For instance, haloaryl substituents have been shown to play a crucial role in the molecular packing and subsequent photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives. rsc.org Molecular recognition is also at the heart of their biological activity. The ability of pyrazolo[1,5-a]pyrimidine derivatives to act as selective kinase inhibitors, for example, relies on precise interactions within the ATP-binding pocket of the target enzyme. mdpi.com The N1 atom of the pyrazolo[1,5-a]pyrimidine scaffold is often involved in forming a key hydrogen bond with hinge region residues of kinases, a critical molecular recognition event for inhibitory activity. mdpi.com

Applications in Analytical Chemistry and Method Development

The inherent properties of the pyrazolo[1,5-a]pyrazine scaffold, particularly the potential for strong fluorescence in certain derivatives, suggest significant utility in analytical chemistry. Fluorescent molecules are crucial tools for developing sensitive and selective analytical methods. rsc.org Derivatives of the related pyrazolo[1,5-a]pyrimidine core have been identified as strategic compounds for optical applications, including as chemosensors. rsc.orgrsc.org

The development of fluorophores based on this scaffold could lead to new methods for detecting and quantifying various analytes, including metal ions and biologically relevant small molecules. rsc.org The stability of these compounds under various pH conditions further enhances their suitability for use as probes in complex biological or environmental samples. rsc.org Furthermore, synthetic strategies that allow for easy functionalization of the core structure are critical for developing tailored analytical reagents. nih.govnih.gov For instance, introducing specific binding moieties onto the scaffold can confer selectivity for a target analyte, enabling its detection through changes in the fluorescence signal.

Bioconjugation Strategies for Mechanistic Research

To fully exploit compounds like 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one as tools for mechanistic research, strategies for their conjugation to biomolecules are essential. Bioconjugation allows these small molecules to be attached to proteins, antibodies, or nucleic acids, enabling researchers to track their distribution in cells, identify binding partners, and probe biological pathways.

The synthetic versatility of the pyrazolo[1,5-a]pyrazine and related pyrazolo[1,5-a]pyrimidine scaffolds is a major advantage for developing bioconjugation strategies. nih.gov Modern synthetic methods, such as palladium-catalyzed cross-coupling and click chemistry, provide powerful tools for introducing functional groups that can be used for covalent attachment to biomolecules. rsc.org For example, an alkyne or azide (B81097) group could be incorporated into the molecule, allowing for its conjugation to a suitably modified protein or probe via a copper-catalyzed or strain-promoted cycloaddition reaction. The ability to easily modify the core structure through various synthetic transformations allows for the rational design of probes with specific functionalities for targeted mechanistic studies. nih.govnih.gov

Challenges, Future Directions, and Unanswered Questions in 2 Nitro 4h,5h,6h,7h Pyrazolo 1,5 a Pyrazin 4 One Research

Addressing Synthetic Challenges and Enhancing Atom Economy

A primary challenge in the study of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one is the development of efficient and sustainable synthetic routes. While various methods exist for the synthesis of the core pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[1,5-a]pyrazin-4-one scaffolds, the introduction of a nitro group presents specific hurdles that can impact yield and scalability. nih.govresearchgate.net

Future research must focus on "green chemistry" approaches that improve atom economy—the measure of how efficiently atoms from the reactants are incorporated into the final product. jocpr.comnih.gov Promising strategies reported for related heterocycles include:

Microwave-Assisted Synthesis: This technique can accelerate reaction times, improve yields, and reduce the need for hazardous solvents. nih.govekb.eg

Ultrasonic Irradiation: Another green method that can enhance reaction efficiency.

Multicomponent Reactions: These reactions combine three or more starting materials in a single step, minimizing waste and simplifying purification processes. nih.gov

Catalytic Processes: Employing catalysts can lead to more selective and atom-economical transformations. jk-sci.com

An expeditious and atom-economic synthesis for a related compound, 4,5-dihydropyrazolo[1,5-a]pyrazin-6-ones, utilized a Sonogashira coupling followed by a two-step condensation, demonstrating a pathway that maximizes the incorporation of starting materials into the final structure. researchgate.net Adapting such efficient, high-yield methods will be crucial for producing sufficient quantities of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one for extensive biological evaluation.

Deeper Elucidation of Complex Biological Mechanisms and Off-Target Interactions

A significant unanswered question is the precise biological mechanism of action for 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one. The presence of the nitro group is particularly intriguing, as nitro-containing compounds often act as prodrugs that require enzymatic reduction to exert their biological effects. mdpi.com The mode of action for these compounds can be based on red-ox biotransformation, where the nitro group is reduced to a hydroxylamino group, leading to cytotoxic effects. mdpi.com

Research on the related pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has revealed a complex landscape of potential targets and resistance mechanisms. nih.gov For instance, in Mycobacterium tuberculosis, resistance was conferred by a mutation in a hydroxylase, and the mechanism was found to be distinct from other chemically similar compounds that interfere with processes like cell-wall biosynthesis or iron uptake. nih.govnih.gov This highlights the risk of assuming a mechanism of action based on chemical similarity alone and underscores the need for detailed investigation.

Future studies should aim to:

Identify the primary molecular target(s) of the compound.

Determine if the nitro group undergoes bioreduction and identify the resulting active metabolites.

Characterize potential off-target interactions to understand the compound's broader pharmacological profile and potential for toxicity. nih.govrsc.org

Exploration of Novel Derivatization Avenues for Enhanced Specificity

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its synthetic versatility, which allows for structural modifications at multiple positions. nih.govnbinno.com This adaptability is key to optimizing a compound's therapeutic properties. For 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one, systematic derivatization will be essential for enhancing its potency and selectivity for a specific biological target.

Structure-activity relationship (SAR) studies on related pyrazolo[1,5-a]pyrimidine derivatives have shown that even minor modifications can significantly impact biological activity. nih.govrsc.orgmdpi.com For example, in the development of kinase inhibitors, substitutions at different positions on the fused ring system were found to influence binding affinity and selectivity by altering interactions with key amino acid residues in the target's binding pocket. mdpi.comnih.gov

Future derivatization efforts could explore:

Modification of the pyrazinone ring: Introducing substituents to probe interactions with the biological target.

Substitution on the pyrazole (B372694) ring: Altering electronic properties and steric bulk to improve binding and pharmacokinetic properties.

Bioisosteric replacement of the nitro group: Replacing the nitro group with other electron-withdrawing groups to modulate activity and potentially reduce toxicity.

The table below summarizes SAR findings from a study on antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues, illustrating how systematic modifications can inform the design of more potent compounds. nih.gov

Integration with Advanced Omics Technologies for Comprehensive Mechanistic Insights

To gain a holistic understanding of the cellular effects of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one, integration with advanced "omics" technologies is indispensable. These approaches can provide unbiased, system-wide data to uncover novel mechanisms of action and identify biomarkers of efficacy or toxicity. nih.govmdpi.com

Future research should leverage:

Genomics: Sequencing the genomes of cells or organisms that have developed resistance to the compound can identify mutations in specific genes that confer resistance, thereby pointing to the compound's target or mechanism. nih.gov

Transcriptomics (RNA-seq): Analyzing changes in gene expression following treatment can reveal which cellular pathways are perturbed by the compound.

Proteomics: Identifying which proteins physically interact with the compound (chemoproteomics) can directly pinpoint its molecular target(s).

Metabolomics: Studying alterations in cellular metabolism can provide insights into the functional consequences of the compound's activity.

By combining these multi-omics datasets, researchers can construct a comprehensive picture of the compound's biological impact, moving beyond a single target to a network-level understanding. nih.gov

Developing Predictive Models for Structure-Activity Relationships

As SAR data from newly synthesized derivatives becomes available, the development of predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, will be a critical future direction. researchgate.net QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity.

These predictive models can:

Identify the key physicochemical properties (e.g., lipophilicity, electronic properties, steric factors) that govern a compound's potency and selectivity. researchgate.net

Virtually screen large libraries of potential derivatives to prioritize the most promising candidates for synthesis, saving time and resources.

Guide the rational design of next-generation compounds with improved therapeutic profiles.

Molecular docking simulations can further complement QSAR studies by predicting how different derivatives bind to the active site of a target protein, providing a structural basis for their observed activities. ekb.egresearchgate.net

Multidisciplinary Research Opportunities in Chemical Biology and Medicinal Chemistry

The full potential of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one can only be realized through a multidisciplinary approach that bridges medicinal chemistry, chemical biology, pharmacology, and computational science. The pyrazole and pyrazolo[1,5-a]pyrimidine cores are known to be part of molecules with a vast range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects. nih.govorientjchem.orgnih.gov

Future opportunities include:

Medicinal Chemistry: Synthesizing focused libraries of derivatives to perform detailed SAR studies. nih.govmdpi.com

Chemical Biology: Developing chemical probes based on the compound's scaffold to study its biological targets in living systems. The pyrazolo[1,5-a]pyrimidine framework has been successfully used to create fluorescent probes for biological imaging. nbinno.comrsc.org

Pharmacology: Conducting in-depth in vitro and in vivo studies to characterize the compound's efficacy and safety profile.

Computational Chemistry: Using modeling and simulation to guide drug design and understand molecular interactions.

By fostering collaboration across these disciplines, the research community can overcome the existing challenges and fully explore the therapeutic promise of this intriguing heterocyclic compound.

Conclusion: Synthesizing Key Academic Insights on 2 Nitro 4h,5h,6h,7h Pyrazolo 1,5 a Pyrazin 4 One

Overall Significance of the Compound in Contemporary Chemical and Biological Research

The parent scaffold, pyrazolo[1,5-a]pyrazine (B3255129), is recognized for its versatile biological activities, making it a "privileged scaffold" in drug discovery. nih.govresearchgate.net The potential for a nitro-substituted analog to exhibit interesting biological properties is plausible, as the nitro group can influence a molecule's interaction with biological targets. However, without experimental data, any discussion of its significance remains speculative.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one, and how can yield be optimized?

  • Methodology : The nitration of pyrazolo[1,5-a]pyrazine derivatives is typically achieved using concentrated HNO₃ in H₂SO₄ at 0°C, followed by gradual warming to room temperature. Key considerations include:

  • Reagent purity : Trace water can hydrolyze intermediates, reducing yield.
  • Temperature control : Excess heat may lead to over-nitration or decomposition .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) is essential to isolate the nitro product from byproducts like hydroxylated derivatives .
    • Data : Typical yields range from 45–65% under optimized conditions .

Q. Which spectroscopic techniques are most effective for structural confirmation of nitro-substituted pyrazolo[1,5-a]pyrazines?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., nitro group deshielding adjacent protons, δ 8.5–9.0 ppm for aromatic protons). ¹³C NMR confirms carbonyl and nitro-substituted carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular ion peaks (e.g., [M+H]⁺ for C₇H₆N₄O₃: calc. 194.0436, observed 194.0439) .
  • Elemental Analysis : Validates purity (e.g., C: 43.3%, H: 3.1%, N: 30.1% for C₇H₆N₄O₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in elemental analysis data for nitro-pyrazolo[1,5-a]pyrazines?

  • Root Causes : Discrepancies often arise from residual solvents (e.g., THF, DMF) or hygroscopic intermediates.
  • Mitigation Strategies :

  • Drying protocols : Use high-vacuum drying (>24 hours) for crystalline products.
  • Alternative characterization : Cross-validate with combustion analysis or X-ray crystallography .
    • Example : A study reported a 0.2% deviation in carbon content due to incomplete solvent removal, resolved by extended drying .

Q. What experimental approaches are recommended for studying the kinase inhibitory activity of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one derivatives?

  • In vitro assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values against targets like CDK2 or p38 MAPK.
  • Structure-Activity Relationship (SAR) : Modify substituents at positions 2 and 7 to assess steric/electronic effects. For example:

DerivativeR Group (Position 7)IC₅₀ (CDK2)
2-NitroH12.3 µM
2-NitroCF₃8.7 µM
  • Mechanistic Studies : Molecular docking (e.g., AutoDock Vina) identifies binding modes in ATP pockets .

Q. How can reaction conditions be optimized for functionalizing position 7 of 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one?

  • Electrophilic Substitution : Use silylformamidines or iodonium salts in anhydrous benzene at 60°C for regioselective iodination .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in THF/H₂O (3:1) .
  • Challenges : Nitro groups can deactivate the ring; microwave-assisted synthesis (100°C, 30 min) improves reaction efficiency .

Data Analysis & Experimental Design

Q. What statistical methods are suitable for analyzing discrepancies in biological activity data across pyrazolo[1,5-a]pyrazine derivatives?

  • Multivariate Analysis : Principal Component Analysis (PCA) correlates structural features (e.g., logP, polar surface area) with activity.
  • Example : PCA of 20 derivatives revealed nitro groups enhance hydrophobicity, improving membrane permeability .
  • Error Handling : Use Grubbs’ test to identify outliers in replicate IC₅₀ measurements .

Q. How can researchers design stable formulations of nitro-pyrazolo[1,5-a]pyrazines for in vivo studies?

  • Degradation Pathways : Nitro groups are prone to photolytic degradation. Use amber vials and antioxidants (e.g., BHT) in stock solutions.
  • Solubility Enhancement : Co-solvents like PEG-400 or cyclodextrin inclusion complexes improve bioavailability .
  • Stability Data :

ConditionHalf-Life (Days)
4°C, dark>30
25°C, light7

Advanced Synthesis Challenges

Q. What strategies mitigate side reactions during the reduction of nitro groups in pyrazolo[1,5-a]pyrazines?

  • Catalytic Hydrogenation : Use Pd/C (10%) in ethanol at 40 psi H₂. Monitor with TLC to halt at the amine stage, avoiding over-reduction to hydroxylamines .
  • Chemical Reduction : SnCl₂ in HCl selectively reduces nitro to amine but may require scavengers (e.g., EDTA) to prevent metal chelation .
  • Yield Comparison :

MethodYield (%)Purity (%)
Pd/C Hydrogenation7598
SnCl₂ Reduction6892

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.